molecular formula C25H17ClF3N3O B2409171 3-(2-chlorobenzyl)-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1216376-79-2

3-(2-chlorobenzyl)-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No. B2409171
CAS RN: 1216376-79-2
M. Wt: 467.88
InChI Key: HRWODLFMFUFGFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorobenzyl)-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C25H17ClF3N3O and its molecular weight is 467.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of 5H-pyrimido[5,4-b]indole Derivatives: Methyl 3-amino-1H-indole-2-carboxylates reacted with aryl isocyanates, aryl isothiocyanates, and cyanamides to form 5H-pyrimido[5,4-b]indole derivatives. This process led to the creation of various compounds including 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones and 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones (Shestakov et al., 2009).
  • Synthesis of Pyrimido[5,4-b]indole and Related Compounds: The synthesis of various 4-amino-5H-pyrimido[5,4-b]indoles and related compounds was achieved, starting from ethyl 3-aminoindole-2-carboxylate. This process involved several steps, including the formation of 4-chloro-5H-pyrimido[5,4-b]indole and 5H-pyrimido[5,4-b]indole-4-thione (Monge et al., 1986).

Pharmacological and Medicinal Interest

  • Synthesis for Medicinal Interest: Derivatives of 3-Hydroxyindole-2-carboxylic acid, closely related to the chemical , have been synthesized for the creation of indole-fused heterocycles. These compounds are of potential medicinal interest, particularly for anti-allergy and central nervous system (CNS) activities (Bourlot & Mérour, 1995).
  • Ligands for Receptors: Pyrimido[5,4-b]benzofuran and pyrimido[5,4-b]benzothiophene derivatives, structurally similar to the compound , were designed as ligands for α1-and 5HT1A-receptors. These compounds showed good to excellent affinities for the α1-adrenoceptor and some also acted as ligands for the 5HT1A-receptor (Romeo et al., 1993).

Chemical and Structural Analysis

  • Molecular Structures and Supramolecular Assembly: A study involving the synthesis of various polycyclic pyrimidoazepine derivatives, which share structural similarities with the compound of interest, was conducted. This study included the analysis of molecular structures and the formation of supramolecular assemblies (Quintero et al., 2016).

properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-5-[[3-(trifluoromethyl)phenyl]methyl]pyrimido[5,4-b]indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClF3N3O/c26-20-10-3-1-7-17(20)14-31-15-30-22-19-9-2-4-11-21(19)32(23(22)24(31)33)13-16-6-5-8-18(12-16)25(27,28)29/h1-12,15H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWODLFMFUFGFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC5=CC(=CC=C5)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorobenzyl)-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

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